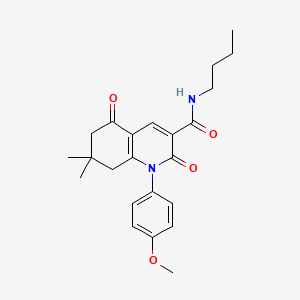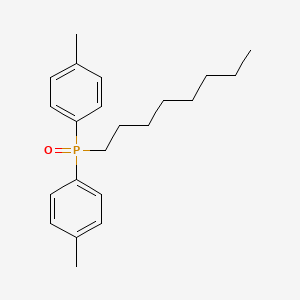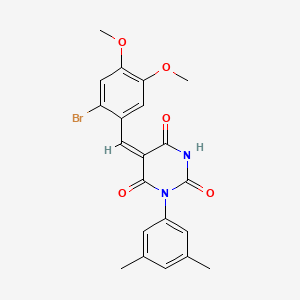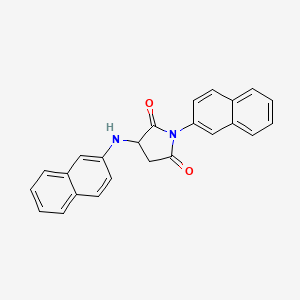![molecular formula C23H23ClN2O B5201330 3-({1-[(4-chlorophenyl)amino]-2,2-diphenylvinyl}amino)-1-propanol](/img/structure/B5201330.png)
3-({1-[(4-chlorophenyl)amino]-2,2-diphenylvinyl}amino)-1-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-({1-[(4-chlorophenyl)amino]-2,2-diphenylvinyl}amino)-1-propanol, also known as CP-31398, is a small molecule that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound was first identified in a high-throughput screening of small molecules that could restore the function of the tumor suppressor protein p53, which is frequently mutated in various types of cancer.
作用機序
3-({1-[(4-chlorophenyl)amino]-2,2-diphenylvinyl}amino)-1-propanol works by binding to mutant p53 and stabilizing its structure, leading to the restoration of its function as a tumor suppressor protein. This leads to the activation of downstream pathways that induce cell cycle arrest and apoptosis in cancer cells. 3-({1-[(4-chlorophenyl)amino]-2,2-diphenylvinyl}amino)-1-propanol has also been shown to inhibit the activity of heat shock proteins, which are involved in the folding and stabilization of mutant p53.
Biochemical and Physiological Effects:
3-({1-[(4-chlorophenyl)amino]-2,2-diphenylvinyl}amino)-1-propanol has been shown to have a variety of biochemical and physiological effects on cancer cells. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to a reduction in tumor growth. 3-({1-[(4-chlorophenyl)amino]-2,2-diphenylvinyl}amino)-1-propanol has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment. In addition to cancer treatment, 3-({1-[(4-chlorophenyl)amino]-2,2-diphenylvinyl}amino)-1-propanol has also been shown to have potential applications in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
実験室実験の利点と制限
3-({1-[(4-chlorophenyl)amino]-2,2-diphenylvinyl}amino)-1-propanol has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified, making it suitable for further research and development. It has also been extensively studied for its potential therapeutic applications in cancer treatment, making it a promising candidate for further research. However, 3-({1-[(4-chlorophenyl)amino]-2,2-diphenylvinyl}amino)-1-propanol also has some limitations for lab experiments. It has been shown to have low solubility in water, which can limit its use in certain experimental settings. In addition, further studies are needed to evaluate its potential toxicity and side effects.
将来の方向性
There are several future directions for research on 3-({1-[(4-chlorophenyl)amino]-2,2-diphenylvinyl}amino)-1-propanol. One potential direction is to further optimize its synthesis and purification to improve its yield and purity. Another direction is to evaluate its potential applications in combination with other cancer therapies, such as immunotherapy. In addition, further studies are needed to evaluate its potential applications in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Overall, 3-({1-[(4-chlorophenyl)amino]-2,2-diphenylvinyl}amino)-1-propanol has shown promising potential for the development of novel cancer therapies and warrants further research and development.
合成法
3-({1-[(4-chlorophenyl)amino]-2,2-diphenylvinyl}amino)-1-propanol can be synthesized using a multi-step process that involves the reaction of various chemical intermediates. The first step involves the reaction of 4-chloroaniline with benzaldehyde to form 4-chloro-N-(2,2-diphenylvinyl)aniline. This intermediate is then reacted with 1-(2-hydroxypropyl)piperazine to form the final product, 3-({1-[(4-chlorophenyl)amino]-2,2-diphenylvinyl}amino)-1-propanol. The synthesis of 3-({1-[(4-chlorophenyl)amino]-2,2-diphenylvinyl}amino)-1-propanol has been optimized to achieve high yields and purity, making it suitable for further research and development.
科学的研究の応用
3-({1-[(4-chlorophenyl)amino]-2,2-diphenylvinyl}amino)-1-propanol has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to restore the function of mutant p53 in cancer cells, leading to cell cycle arrest and apoptosis. 3-({1-[(4-chlorophenyl)amino]-2,2-diphenylvinyl}amino)-1-propanol has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment. In addition to cancer treatment, 3-({1-[(4-chlorophenyl)amino]-2,2-diphenylvinyl}amino)-1-propanol has also been studied for its potential applications in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
3-[[1-(4-chloroanilino)-2,2-diphenylethenyl]amino]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O/c24-20-12-14-21(15-13-20)26-23(25-16-7-17-27)22(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-6,8-15,25-27H,7,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOTLVGQCTAICOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(NCCCO)NC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~1~-(5-chloro-2-methylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5201255.png)
![1-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)-2-naphthol hydrochloride](/img/structure/B5201263.png)

![N~2~-[4-(benzyloxy)phenyl]-N~1~-(2-ethyl-6-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5201276.png)
![2-(3-methoxyphenyl)-2-oxoethyl 4-[(2-ethylphenyl)amino]-4-oxobutanoate](/img/structure/B5201282.png)
![5-{4-[2-(2-chlorophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5201287.png)



![(3S*)-4-[6-(cyclopentylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-1-ethyl-3-methyl-2-piperazinone](/img/structure/B5201312.png)
![N-(2-chlorophenyl)-2-[5-(2-phenylvinyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5201317.png)

![5-(3-nitrophenyl)-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B5201343.png)
![2-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid](/img/structure/B5201351.png)